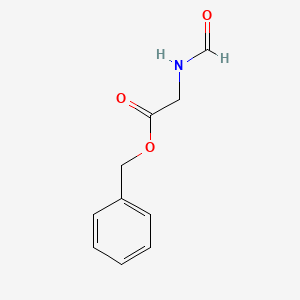

N-Formylglycine benzyl ester

Overview

Description

N-Formylglycine benzyl ester: is an organic compound with the molecular formula C10H11NO3. It is a derivative of glycine, where the amino group is formylated and the carboxyl group is esterified with a phenylmethyl group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Formylation of Glycine: Glycine can be formylated using formic acid or formyl chloride under acidic conditions to yield N-formylglycine.

Esterification: The N-formylglycine can then be esterified with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form N-Formylglycine benzyl ester.

Industrial Production Methods: Industrial production methods typically involve the same basic steps but are optimized for scale. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: N-Formylglycine benzyl ester can undergo hydrolysis under acidic or basic conditions to yield N-formylglycine and benzyl alcohol.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield glycine derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Hydrolysis: N-formylglycine and benzyl alcohol.

Reduction: Glycine derivatives.

Substitution: Various substituted glycine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in peptide synthesis as a protected glycine derivative.

Biology:

- Studied for its potential role in biochemical pathways involving glycine derivatives.

Medicine:

- Investigated for its potential use in drug development, particularly in the design of prodrugs that can release active glycine derivatives in the body.

Industry:

- Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Formylglycine benzyl ester involves its hydrolysis to release N-formylglycine and benzyl alcohol. The N-formylglycine can then participate in various biochemical pathways, potentially acting as a precursor to other bioactive molecules. The ester group provides stability and can be selectively hydrolyzed under specific conditions, making it useful in controlled release applications.

Comparison with Similar Compounds

Glycine, N-formyl-, ethyl ester: Similar structure but with an ethyl ester group instead of a phenylmethyl group.

Glycine, N-acetyl-, phenylmethyl ester: Similar structure but with an acetyl group instead of a formyl group.

Uniqueness:

- The phenylmethyl ester group provides unique steric and electronic properties compared to other ester groups.

- The formyl group offers different reactivity compared to other acyl groups, making it useful in specific synthetic applications.

By understanding the unique properties and applications of N-Formylglycine benzyl ester, researchers can better utilize this compound in various scientific and industrial fields.

Biological Activity

N-Formylglycine benzyl ester is a compound of significant interest in biochemistry and medicinal chemistry due to its role as a precursor in the synthesis of various biologically active molecules. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of N-Formylglycine

N-Formylglycine (fGly) is a post-translationally modified amino acid that serves as a critical residue in the active sites of type I sulfatases, enzymes involved in the hydrolysis of sulfate esters. The benzyl ester derivative enhances the solubility and bioavailability of fGly, making it a valuable compound for research and therapeutic applications.

The biological activity of this compound is primarily linked to its ability to participate in enzymatic reactions facilitated by formylglycine-generating enzymes (FGE). These enzymes catalyze the conversion of cysteine residues into fGly, which is essential for the activation of sulfatases. The catalytic mechanism involves:

- Formation of fGly : Cysteine is oxidized to form fGly through a unique enzymatic process.

- Sulfatase Activation : fGly plays a crucial role in the hydrolysis of sulfate esters by enhancing nucleophilicity at the active site.

Antimicrobial Properties

Recent studies have indicated that compounds related to N-formylglycine, including its benzyl ester form, exhibit antimicrobial activity. For instance, structure-activity relationship (SAR) analyses have shown that certain benzyl esters possess antifungal properties against pathogens such as Botrytis cinerea .

Enzyme Catalysis

This compound has been utilized in enzymatic assays to study sulfatase activity. The presence of fGly at the active site significantly increases the turnover rates of sulfatases, demonstrating its importance in biocatalysis .

Case Studies

- Synthesis and Bioactivity : A study focused on synthesizing various N-formylamino acid esters, including fGly benzyl ester, demonstrated their potential as building blocks for peptide synthesis. The resulting peptides showed enhanced biological activity due to the incorporation of fGly .

- Enzymatic Studies : Research on FGE revealed that copper ions are essential for the enzyme's activity, which facilitates the conversion of cysteine to fGly. This finding underscores the importance of metal cofactors in enhancing the biological efficacy of compounds like this compound .

- Antifungal Activity : In a comparative study, compounds containing chloro-substituted benzyl esters were shown to have improved antifungal spectra compared to other structural variants. This suggests that modifications to the benzyl group can enhance biological activity .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

benzyl 2-formamidoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-8-11-6-10(13)14-7-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDACVKTXMGNARO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CNC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.